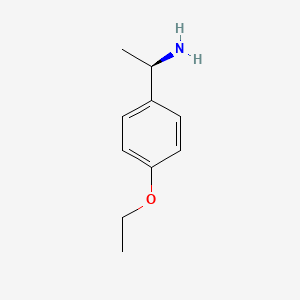

(R)-1-(4-Ethoxyphenyl)ethanamine

Description

Significance of Chirality in Organic Synthesis and Stereochemistry

Chirality is a fundamental concept in chemistry, referring to a molecule's property of being non-superimposable on its mirror image, much like a pair of hands. hilarispublisher.comlibretexts.org These non-superimposable mirror images are known as enantiomers. hilarispublisher.com The significance of chirality is profound, particularly in biological systems where the "handedness" of a molecule can dictate its physiological activity. numberanalytics.com For instance, the building blocks of life, such as amino acids and sugars, are chiral, and biological systems often exhibit high stereoselectivity, meaning they interact differently with each enantiomer of a chiral compound. hilarispublisher.comontosight.ai In pharmaceutical science, it is common for one enantiomer of a drug to possess the desired therapeutic effect, while the other may be inactive or even cause adverse effects. hilarispublisher.comnih.gov Consequently, the ability to synthesize single enantiomers with high purity is a cornerstone of modern drug discovery and development. hilarispublisher.comontosight.ai

The three-dimensional structure of molecules, or stereochemistry, is crucial in determining their physical and chemical properties. numberanalytics.comontosight.ai Chiral molecules, despite having the same chemical formula and connectivity as their mirror images, can exhibit different behaviors, especially in a chiral environment. numberanalytics.com This makes the control of stereochemistry a critical aspect of organic synthesis, aiming to produce specific stereoisomers of a target molecule.

Overview of Chiral Amines as Essential Chiral Building Blocks

Chiral amines are a vital class of organic compounds that serve as fundamental building blocks in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com They are widely used as intermediates in the production of valuable products, including active pharmaceutical ingredients (APIs), with estimates suggesting that approximately half of all current APIs contain a chiral amine structure. rsc.org Their utility extends to their use as chiral auxiliaries, which are chiral molecules temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer. They can also function as chiral resolving agents to separate mixtures of enantiomers. sigmaaldrich.comsigmaaldrich.com

The synthesis of chiral amines can be achieved through various methods, including chemical synthesis and enzymatic resolution. Asymmetric catalytic reduction of imines stands out as a particularly direct and effective route to these compounds. Furthermore, biocatalytic methods using enzymes like amine transaminases (ATAs) have gained significant attention for their ability to produce chiral amines with high enantioselectivity under mild reaction conditions. rsc.org

Historical Context of Research on α-Substituted Arylethylamines

The study of arylethylamines, a class of compounds characterized by an aryl group attached to an ethylamine (B1201723) backbone, has a long history. These structures are present in a vast number of chemicals that can influence mood and behavior in humans. nih.gov Research into α-substituted arylethylamines, where a substituent is present on the carbon atom adjacent to the amine group, has been driven by their prevalence in biologically active molecules. The historical development of synthetic methods for these compounds has often been influenced by the availability of precursor chemicals. nih.gov

The concept of chirality itself dates back to the 19th century with the work of Louis Pasteur, who first observed the phenomenon in tartaric acid crystals. numberanalytics.comontosight.ai This foundational discovery paved the way for the field of stereochemistry. Over the years, chemists have developed increasingly sophisticated methods to control the stereochemical outcome of reactions, leading to the efficient synthesis of specific enantiomers of α-substituted arylethylamines.

Academic Relevance of (R)-1-(4-Ethoxyphenyl)ethanamine in Modern Chemical Science

This compound is a chiral primary amine that serves as a valuable building block in asymmetric synthesis. bldpharm.com Its structure, featuring a stereocenter at the carbon atom bearing the amino group and a 4-ethoxyphenyl substituent, makes it a useful component for constructing more complex chiral molecules. Its academic relevance lies in its application as a synthon, a part of a molecule that can be involved in a synthetic operation.

While specific research on this compound is part of a broader investigation into chiral amines, its structural relative, (R)-(+)-1-(4-methoxyphenyl)ethylamine, has been noted for its use in the preparation of thiazoles and in diastereo- and enantioselective Michael addition reactions. chemicalbook.com The synthesis of optically pure isomers of similar compounds, such as 1-(4-methoxyphenyl)ethylamine, has been the subject of process improvements to achieve high chiral purity, which is crucial for their application in the synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com The hydrochloride salt of this compound is also commercially available, indicating its utility in research and development. bldpharm.com

The study and application of this compound and related chiral amines contribute to the expanding toolbox of synthetic chemists, enabling the creation of novel and complex molecules with precisely controlled three-dimensional structures. This is essential for advancing various fields, including medicinal chemistry and materials science.

Compound Information

| Compound Name |

| This compound |

| (R)-(+)-1-(4-methoxyphenyl)ethylamine |

| (S)-(-)-1-(4-methoxyphenyl)ethylamine |

| 1-(4-methoxyphenyl)ethylamine |

| Tartaric acid |

| Thiazoles |

| This compound hydrochloride |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-ethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQISONQSSGPXMA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 1 4 Ethoxyphenyl Ethanamine and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly generate the desired enantiomer by employing chiral catalysts or reagents that influence the stereochemical outcome of the reaction.

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination of the prochiral ketone, 4'-ethoxyacetophenone (B44001), is a prominent and direct route to (R)-1-(4-Ethoxyphenyl)ethanamine. This transformation involves the in-situ formation of a ketimine intermediate, which is then asymmetrically reduced.

The core of this approach lies in the hydrogenation of the C=N double bond of the ketimine formed from 4'-ethoxyacetophenone and an amine source. This process is often catalyzed by transition metals. The success of this method hinges on the ability of a chiral catalyst to differentiate between the two prochiral faces of the ketimine during the hydrogen transfer step. While direct hydrogenation of pre-formed imines is possible, the in-situ generation and subsequent hydrogenation of the ketimine intermediate is often preferred for operational simplicity.

A significant body of research has focused on the development of chiral catalysts and ligands to achieve high enantioselectivity in the reductive amination of ketones. These catalysts create a chiral environment around the reactive center, guiding the approach of the reducing agent.

Transition Metal Catalysts: Earth-abundant manganese catalysts have been introduced for the asymmetric hydrogenation of ketimines, demonstrating the ability to differentiate between sterically and electronically similar substituents. nih.gov The modular nature of these catalysts allows for the tuning of enantioselectivity by modifying the chiral ligand components. nih.govresearchgate.net Iridium complexes, particularly with ligands from the spiro-ligand family like SIPHOS, have also shown high efficiency in the asymmetric hydrogenation of related cyclic imines. nih.gov

Organocatalysts: Chiral phosphoric acids have emerged as effective organocatalysts for enantioselective reductive amination. caltech.edu These catalysts function by activating the imine through hydrogen bonding, thereby facilitating a stereocontrolled hydride transfer from a reducing agent like a Hantzsch ester.

Biocatalysts: Enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), offer a powerful and highly selective alternative for the synthesis of chiral amines. matthey.comd-nb.info IREDs can catalyze the asymmetric reduction of imines and the reductive amination of ketones with high enantiomeric excess. nih.govrsc.org Amine dehydrogenases utilize ammonia (B1221849) as the amine source to directly convert ketones to the corresponding primary amines. d-nb.info The use of biocatalysts is often favored for its mild reaction conditions and exceptional stereoselectivity. d-nb.info

Table 1: Examples of Catalytic Systems for Asymmetric Reductive Amination

| Catalyst/Ligand Type | Metal/Enzyme Class | Substrate Type | Key Features |

| Chiral Phosphoric Acid | Organocatalyst | Ketones | Enables enantioselective construction of protected primary amines. caltech.edu |

| Imine Reductase (IRED) | Biocatalyst | Ketones/Imines | Provides enantiopure primary, secondary, and tertiary amines. matthey.comnih.gov |

| Amine Dehydrogenase (AmDH) | Biocatalyst | Ketones | Reductive amination with ammonia to yield (R)-amines. matthey.comd-nb.info |

| Manganese Complexes | Transition Metal | Ketimines | Earth-abundant metal, adjustable enantioselectivity. nih.govresearchgate.net |

| Iridium/SIPHOS | Transition Metal | Cyclic Imines | Highly efficient for hydrogenation of 3,4-dihydroisoquinolines. nih.gov |

To enhance efficiency and reduce waste, one-pot procedures for asymmetric reductive amination have been developed. These protocols combine the formation of the imine and its subsequent asymmetric reduction in a single reaction vessel, avoiding the isolation of the often-unstable imine intermediate. tulane.eduenamine.net Such approaches have been successfully implemented using both transition metal catalysts and biocatalysts. d-nb.infoorganic-chemistry.org For instance, a chemoenzymatic one-pot, two-step process has been demonstrated by combining biocatalytic reductive amination with a subsequent chemical reaction, such as a Buchwald-Hartwig cross-coupling, to generate more complex chiral amine products. d-nb.info

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

An alternative strategy for obtaining enantiomerically pure amines involves the use of a chiral auxiliary. This method relies on the reaction of the prochiral ketone with a chiral reagent to form a mixture of diastereomers, which can then be separated.

A classic example of this approach involves the condensation of 4'-ethoxyacetophenone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine. This reaction forms a diastereomeric mixture of imines. Subsequent reduction of this mixture yields the corresponding diastereomeric amines. These diastereomers possess different physical properties, such as solubility and boiling point, which allows for their separation by methods like fractional crystallization or chromatography. Once separated, the chiral auxiliary (α-methylbenzylamine) can be cleaved, typically through hydrogenolysis, to afford the desired enantiomer of 1-(4-ethoxyphenyl)ethanamine (B20384). While effective, this method is often less atom-economical than direct asymmetric catalysis due to the need for the auxiliary and the additional steps of attachment and removal. The development of asymmetric synthesis of amines has been significantly influenced by the use of chiral auxiliaries like tert-butanesulfinamide. yale.edu

Subsequent Stereoselective Reduction Steps

A key strategy for the asymmetric synthesis of this compound involves the diastereoselective reduction of a chiral imine precursor. This precursor is typically formed by the condensation of a prochiral ketone, 4'-ethoxyacetophenone, with a chiral amine that serves as a chiral auxiliary. One of the most common and effective auxiliaries for this purpose is (R)-(+)-α-methylbenzylamine.

The general process involves the formation of the N-(1-(4-ethoxyphenyl)ethylidene)-((R)-1-phenylethyl)amine imine. The subsequent reduction of the C=N double bond is controlled by the existing stereocenter of the auxiliary, leading to the preferential formation of one of the two possible diastereomeric products. The stereochemical outcome is dictated by the approach of the hydride reagent to the less sterically hindered face of the imine, as directed by the chiral auxiliary.

Catalytic hydrogenation is a frequently employed method for this reduction. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent and reaction conditions, such as pressure and temperature, can influence the diastereoselectivity of the reduction. Another common method is the use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). The diastereomeric excess (d.e.) achieved in these reductions is often high, leading to a product mixture significantly enriched in the desired (R,R)-diastereomer.

| Precursor | Chiral Auxiliary | Reduction Method | Catalyst/Reagent | Typical Diastereoselectivity |

| 4'-Ethoxyacetophenone | (R)-α-Methylbenzylamine | Catalytic Hydrogenation | H₂, Pd/C | High (d.e. > 90%) |

| 4'-Ethoxyacetophenone | (R)-α-Methylbenzylamine | Hydride Reduction | NaBH₄ | Good to High |

Methodologies for Cleavage and Recycling of Chiral Auxiliary Moieties

For auxiliaries connected via an imine linkage that is subsequently reduced, the resulting N-N bond is typically a single bond. The most common method for cleaving this bond is hydrogenolysis. researchgate.net This process involves catalytic hydrogenation, often using a catalyst like palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst). Under a hydrogen atmosphere, the benzyl-type C-N bond of the auxiliary is cleaved, releasing the desired primary amine and the auxiliary, which can then be recovered. For example, the (R,R)-diastereomer of N-((R)-1-(4-ethoxyphenyl)ethyl)-((R)-1-phenylethyl)amine can be subjected to hydrogenolysis to yield this compound and recover the (R)-α-methylbenzylamine auxiliary.

In cases where the auxiliary is attached via a different linkage, other cleavage methods are employed. For instance, if an amide bond is formed as part of the auxiliary strategy, it can be cleaved by acidic or basic hydrolysis. researchgate.net Some specialized auxiliaries are designed for cleavage under very specific, mild conditions.

The ability to recycle the chiral auxiliary is a key consideration for industrial applications to improve process economy and sustainability. nih.gov After cleavage, the auxiliary is typically separated from the product by extraction or distillation and can be reused in subsequent batches. researchgate.net

| Cleavage Method | Bond Type | Reagents/Conditions | Recyclability |

| Hydrogenolysis | C-N (benzylamine) | H₂, Pd/C | High |

| Acidic Hydrolysis | Amide, Imine | Aq. HCl, H₂SO₄ | High |

| Reductive Cleavage | Oxazolidinone | LiAlH₄, LiBH₄ | Moderate to High |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods leverage the high selectivity of enzymes to resolve racemic mixtures or transform prochiral precursors, offering a powerful alternative to purely chemical routes.

Biocatalytic Resolution of Racemic Precursors

Kinetic resolution is a widely used biocatalytic method to separate enantiomers from a racemic mixture of 1-(4-ethoxyphenyl)ethanamine. This technique relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, allowing for their separation based on the difference in reactivity.

Lipases are the most common class of enzymes used for this purpose, with Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym-435, being a prominent example. researchgate.net In a typical kinetic resolution, the racemic amine is subjected to enzyme-catalyzed acylation in a non-aqueous solvent. The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other. This results in a mixture containing the acylated (R)-amide and the unreacted (S)-amine, which can then be easily separated. The desired (R)-amine can be recovered from the amide by hydrolysis. The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a critical parameter for the success of the resolution, with high E-values (>100) being desirable for efficient separation. researchgate.net

| Enzyme | Reaction Type | Acyl Donor | Solvent | Selectivity (Typical E-value) |

| Candida antarctica Lipase B (Novozym-435) | Transesterification/Acylation | Ethyl acetate, Isopropenyl acetate | Toluene, Hexane | High (>100) |

| Pseudomonas cepacia Lipase | Transesterification/Acylation | Vinyl acetate | Tetrahydrofuran (THF) | Moderate to High |

Enzyme-Catalyzed Deracemization Processes

While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is 50%. To overcome this limitation, deracemization processes, including dynamic kinetic resolution (DKR), have been developed. These processes convert a racemate into a single, enantiomerically pure product with a theoretical yield of up to 100%. researchgate.net

A DKR process couples the enantioselective enzymatic reaction with an in-situ racemization of the less reactive enantiomer. organic-chemistry.org For 1-(4-ethoxyphenyl)ethanamine, this can be achieved by combining a lipase (like Novozym-435) for the selective acylation of the (R)-enantiomer with a metal-based racemization catalyst. organic-chemistry.org Palladium nanocatalysts, for example, have been shown to be effective for the racemization of the unreacted (S)-amine under the reaction conditions. organic-chemistry.org As the (R)-amine is consumed by the enzyme, the racemization catalyst continuously converts the remaining (S)-amine into the racemate, providing more of the (R)-substrate for the enzyme until, ideally, all of the initial racemic amine is converted to the (R)-amide.

Another advanced strategy involves using a system of stereocomplementary enzymes. diva-portal.org For instance, an (R)-selective amine oxidase or transaminase can be used to convert the (R)-amine to the corresponding imine. This imine can then be non-selectively or, even better, stereoselectively reduced back to the (R)-amine by another enzyme, such as an imine reductase or a different transaminase, effectively converting the (S)-amine to the (R)-enantiomer through an oxidation-reduction cycle. researchgate.netresearchgate.net

Classical Optical Resolution Techniques

Diastereomeric Salt Formation and Crystallization

The classical method of resolving a racemic base like 1-(4-ethoxyphenyl)ethanamine involves its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. psu.edu Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. nih.govnih.gov

This technique is a cornerstone of industrial chiral separations due to its scalability and effectiveness. The choice of the resolving agent is critical. For basic compounds like phenylethylamines, derivatives of tartaric acid are among the most successful and widely used resolving agents. google.comnih.gov

The process involves dissolving the racemic amine and a sub-stoichiometric amount (often around 0.5 equivalents) of the chiral resolving acid, for example, (R,R)-dibenzoyltartaric acid (DBTA) or (R,R)-tartaric acid, in a suitable solvent such as methanol (B129727), ethanol, or isopropanol. researchgate.netpsu.edu Upon cooling or concentration, the salt formed between the (R)-amine and the (R,R)-acid will preferentially crystallize from the solution due to its lower solubility, leaving the other diastereomeric salt enriched in the mother liquor. The solid salt is collected by filtration, and its purity can be enhanced by further recrystallizations. Finally, the pure diastereomeric salt is treated with a base (e.g., NaOH or Na₂CO₃) to neutralize the resolving acid and liberate the free this compound, which is then extracted. The resolving agent can be recovered from the aqueous layer by acidification and extraction, allowing for its reuse. This method can achieve very high enantiomeric purities, often exceeding 99% enantiomeric excess (e.e.). google.com

| Resolving Agent | Typical Solvent(s) | Enantiomer Isolated from Precipitate | Achievable Purity (e.e.) |

| (R,R)-Tartaric Acid | Ethanol, Isopropanol | (R)-amine | >95% |

| (R,R)-O,O'-Dibenzoyltartaric acid (DBTA) | Methanol, Ethanol | (R)-amine | >99% |

| (R,R)-O,O'-Di-p-toluoyltartaric acid (DPTTA) | Acetone, Ethyl Acetate | (R)-amine | >99% |

| (S)-Mandelic Acid | Water, Alcohols | (S)-amine | >98% |

| (1R)-(-)-10-Camphorsulfonic acid | Ethanol | (R)-amine | >98% |

Kinetic Resolution Strategies

Kinetic resolution is a powerful method for separating enantiomers based on the differential rate of reaction of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted. Enzymatic kinetic resolution is a particularly common and effective strategy for amines.

Lipases are frequently used enzymes for the kinetic resolution of racemic amines via N-acylation. In a typical process, the racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other. The resulting acylated product can then be separated from the unreacted, enantiomerically enriched amine. While this is a widely applicable method, specific studies detailing the enzymatic kinetic resolution of 1-(4-ethoxyphenyl)ethanamine are not prevalent in the reviewed literature. However, the general success of this strategy for other primary amines suggests its potential applicability.

Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomeric product, thus overcoming the 50% yield limitation of standard kinetic resolution organic-chemistry.orgprinceton.edu. DKR of primary amines has been successfully achieved using a combination of a lipase for the resolution step and a palladium nanocatalyst for the racemization step organic-chemistry.orgresearchgate.netnih.gov.

Crystallization-Induced Asymmetric Transformation

Crystallization-Induced Asymmetric Transformation (CIAT) is a highly efficient deracemization technique that can theoretically convert a racemate into a single enantiomer in quantitative yield. This process is applicable to racemates that can interconvert (racemize) in solution and where one of the enantiomers preferentially crystallizes from the solution. The crystallization of one enantiomer shifts the equilibrium in the solution, leading to the continuous conversion of the other enantiomer to the one that is crystallizing psu.edu.

For CIAT to be successful, the rate of racemization in the solution phase must be sufficiently fast relative to the rate of crystallization. This method, also known as second-order asymmetric transformation, can be a powerful tool for obtaining enantiomerically pure compounds. While the application of CIAT is a known strategy for the deracemization of chiral compounds, specific examples of its use for the synthesis of this compound have not been identified in the surveyed literature.

Comparative Analysis of Synthetic Routes: Yield, Enantiomeric Excess, and Scalability

The choice of a synthetic route for producing enantiomerically pure this compound depends on several factors, including the desired yield, the required enantiomeric excess (e.e.), and the scalability of the process for potential industrial application.

Table 3: Comparative Analysis of Synthetic Strategies for Chiral Amines

| Synthetic Strategy | Potential Yield | Potential Enantiomeric Excess | Scalability | Key Considerations |

|---|---|---|---|---|

| Classical Resolution | < 50% (per enantiomer) | High (>99% with optimization) | Generally scalable, but can be labor-intensive. rsc.org | Requires screening of resolving agents and solvents; recovery of the unwanted enantiomer and resolving agent is important for cost-effectiveness. google.comrsc.org |

| Kinetic Resolution | < 50% | Variable, can be high (>99%) | Can be scalable, especially with robust enzymes. | Limited by 50% theoretical yield; requires efficient separation of product from unreacted starting material. |

| Dynamic Kinetic Resolution | > 50% (theoretically up to 100%) | High (>99%) | Can be more complex to scale due to the need for compatible racemization and resolution catalysts. organic-chemistry.orgrsc.org | Requires careful optimization of reaction conditions to match the rates of resolution and racemization. princeton.edu |

| Crystallization-Induced Asymmetric Transformation | > 50% (theoretically up to 100%) | High (>99%) | Potentially highly scalable and cost-effective. | Requires the compound to racemize in solution and form a conglomerate or for a diastereomer to selectively crystallize while epimerizing in solution. psu.edu |

Applications of R 1 4 Ethoxyphenyl Ethanamine As a Chiral Synthon in Advanced Organic Synthesis

Chiral Auxiliary in Asymmetric Organic Reactions

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. chemmethod.com The auxiliary is typically derived from an inexpensive, naturally occurring chiral molecule. After guiding the formation of the desired stereocenter in the product, the auxiliary is removed and can often be recovered for reuse. (R)-1-(4-Ethoxyphenyl)ethanamine, owing to its robust chiral nature, is employed effectively in this capacity.

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of organic synthesis. This compound can be used to direct the diastereoselectivity of conjugate additions, such as the Michael reaction. sioc-journal.cnresearchgate.net The general strategy involves the condensation of the chiral amine with a prochiral ketone or aldehyde to form a chiral imine or enamine. This intermediate, possessing a defined stereochemical environment due to the bulky 4-ethoxyphenyl group, biases the trajectory of the incoming nucleophile to one face of the molecule.

For instance, in a Michael addition, the chiral imine derived from a cycloalkanone and this compound reacts with an α,β-unsaturated acceptor. researchgate.net The steric hindrance imposed by the auxiliary directs the nucleophilic attack of the corresponding enamine tautomer, leading to the preferential formation of one diastereomer. researchgate.net After the C-C bond is formed, the chiral auxiliary is cleaved by hydrolysis to reveal the chiral product and regenerate the starting amine.

While specific data for allylzinc bromide additions using this exact auxiliary are not widely documented, the principle remains analogous. The chiral imine would coordinate with the zinc reagent, forming a rigid, chair-like transition state that dictates the facial selectivity of the allyl group transfer.

The table below summarizes representative findings for Michael additions controlled by chiral amine auxiliaries, illustrating the high levels of diastereoselectivity that can be achieved.

| Michael Donor (via Chiral Imine) | Michael Acceptor | Diastereomeric Ratio (d.r.) | Reference |

| Cyclohexanone | Methyl Acrylate | >95:5 | researchgate.net |

| Cyclopentanone | Methyl Propiolate | Not specified | researchgate.net |

| α-Thiocyanoindanone | Azadiene | >95:5 | nih.gov |

Table 1: Diastereoselectivity in Michael Additions Using Chiral Amine Auxiliaries. This table presents data for reactions where chiral amines, analogous in function to this compound, are used to control stereochemistry.

Asymmetric alkylation is another fundamental transformation where this compound can serve as a powerful chiral auxiliary. The process typically begins with the formation of a chiral amide by reacting the amine with a carboxylic acid derivative. The α-proton of this amide can then be selectively removed by a strong, non-nucleophilic base to generate a chiral enolate.

The stereochemistry of the subsequent alkylation is dictated by the conformation of this enolate. The bulky group of the chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less sterically hindered face. This results in the formation of a new stereocenter with a high degree of predictability. After the alkylation step, the auxiliary can be cleaved, typically under hydrolytic conditions, to yield the enantiomerically enriched carboxylic acid derivative. This strategy has been well-established for similar chiral amines like (S)-(-)-1-(4-methoxyphenyl)ethylamine. google.com

Piperidine (B6355638) and quinolizidine (B1214090) ring systems are common structural motifs in a vast number of alkaloids and pharmaceutically active compounds. nih.gov The synthesis of these heterocycles in an enantiomerically pure form is of significant interest. This compound can be a key component in strategies to achieve this.

One powerful method is the asymmetric aza-Diels-Alder reaction. In this approach, the chiral amine is condensed with an aldehyde to form a chiral imine. This imine then acts as the dienophile in a [4+2] cycloaddition with a suitable diene. The facial selectivity of the diene's approach to the imine double bond is controlled by the chiral auxiliary, leading to the formation of a dehydropiperidine ring with high diastereoselectivity. Subsequent removal of the auxiliary and reduction of the remaining double bond affords the desired chiral piperidine derivative. This methodology provides a versatile route to variously substituted piperidines. google.com

Reactivity and Mechanistic Investigations of R 1 4 Ethoxyphenyl Ethanamine

Imine Formation and Subsequent Transformations

The reaction of primary amines with aldehydes and ketones to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. masterorganicchemistry.comnih.gov (R)-1-(4-Ethoxyphenyl)ethanamine, as a primary amine, readily undergoes this condensation reaction.

The mechanism of imine formation is a reversible, acid-catalyzed process that proceeds through a series of well-defined steps. wikipedia.orgwikipedia.org It begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields a protonated imine, which is then deprotonated to give the final imine product. wikipedia.orgwikipedia.org The reaction rate is typically optimal under mildly acidic conditions (pH ~5), as sufficient acid is required to protonate the hydroxyl group for elimination, while avoiding excessive protonation of the amine nucleophile. nih.gov

Table 1: Synthesis of a Representative Imine

| Reactants | Reagents | Solvent | Conditions | Product |

|---|

Imines derived from this compound are valuable intermediates that can undergo a variety of subsequent transformations. A key reaction is their reduction to secondary amines. libretexts.orgorganic-chemistry.org This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. libretexts.org This two-step process of imine formation followed by reduction is known as reductive amination and provides an important route to chiral secondary amines. libretexts.org

Nucleophilic Reactivity in Various Organic Transformations

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. studymind.co.uk This nucleophilicity allows it to participate in a range of organic transformations, most notably in substitution and addition reactions.

One of the most common reactions showcasing the nucleophilic character of amines is acylation. researchgate.net this compound can react vigorously with acyl chlorides in a nucleophilic addition-elimination reaction to form N-substituted amides. organic-chemistry.orgresearchgate.net The reaction proceeds via attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide. researchgate.net

Table 2: Representative Nucleophilic Acylation

| Amine | Acylating Agent | Product Type |

|---|

Similarly, the nucleophilic nature of this compound enables it to undergo alkylation reactions with alkyl halides. studymind.co.uk These reactions, however, can be complex, often leading to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the further reaction of the initially formed secondary amine. libretexts.org

Furthermore, chiral amines like the related (R)-(+)-1-(4-Methoxyphenyl)ethylamine have been utilized in diastereoselective and enantioselective Michael addition reactions, highlighting the potential of this compound as a nucleophile in conjugate additions. nih.gov The amine can add to α,β-unsaturated carbonyl compounds, with the stereochemical outcome being influenced by the chiral center of the amine.

Studies on Stereochemical Control and Regioselectivity in Derivative Formation

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where it can be employed as a chiral auxiliary. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered.

The general strategy involves attaching the chiral amine to a substrate, performing a diastereoselective reaction, and then removing the amine. For instance, imines formed from this compound and a ketone can be alkylated. The bulky ethoxyphenyl group on the chiral amine can effectively shield one face of the imine, leading to a preferential attack of the electrophile from the less hindered face, thus inducing diastereoselectivity. Subsequent hydrolysis of the resulting imine would yield a chiral ketone.

Another important application of chiral amines is in kinetic resolution. wikipedia.orgethz.ch In a kinetic resolution, the two enantiomers of a racemic mixture react with a chiral reagent at different rates. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. The closely related (S)-(-)-1-(4-methoxyphenyl)ethylamine is used as a chiral resolving agent, for example, in the resolution of racemic acids through the formation of diastereomeric salts which can be separated by crystallization. google.com It is plausible that this compound could be similarly employed. Enzymatic kinetic resolutions, often involving lipases, are also a powerful method for resolving racemic amines. nih.gov

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

A comprehensive understanding of the reactivity of this compound requires an analysis of the kinetics and thermodynamics of its key transformations. While specific experimental data for this compound is not available in the provided search results, general principles can be applied.

The kinetics of imine formation are known to be pH-dependent, as discussed in section 4.1. nih.gov The rate of reaction is influenced by the electronic and steric properties of both the amine and the carbonyl compound. Electron-donating groups on the amine, like the ethoxy group in this compound, increase the nucleophilicity of the nitrogen atom and can accelerate the initial nucleophilic attack.

For nucleophilic substitution reactions, such as acylation or alkylation, the reaction rate is dependent on the concentration of the reactants and the nature of the solvent. researchgate.netresearchgate.net The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can provide insights into the transition state of the reaction. For example, a highly negative entropy of activation would suggest a highly ordered, associative transition state, which is typical for SN2-type reactions. researchgate.net

Thermodynamic analysis helps to determine the position of equilibrium and the relative stability of reactants and products. The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. masterorganicchemistry.com In diastereoselective reactions involving this compound as a chiral auxiliary, the difference in the Gibbs free energy (ΔG) of the diastereomeric transition states determines the diastereomeric ratio of the products.

Computational studies using methods like Density Functional Theory (DFT) can be employed to model the reaction pathways, calculate the energies of intermediates and transition states, and thus predict the kinetics and thermodynamics of reactions involving this compound. nih.gov Such studies can elucidate the origins of stereoselectivity and regioselectivity in its various transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for Stereochemical Purity and Structure Elucidation

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the enantiomeric excess (ee) of chiral compounds like (R)-1-(4-Ethoxyphenyl)ethanamine. wikipedia.orgheraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%. wikipedia.org

The determination of enantiomeric excess is critical in the synthesis and quality control of chiral molecules. heraldopenaccess.usnih.gov Chiral HPLC methods typically employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The separated enantiomers are then detected by a standard detector, such as a UV or fluorescence detector. heraldopenaccess.usuma.es The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

For accurate quantitative analysis, it is often necessary to have pure enantiomer standards. heraldopenaccess.usuma.es However, methods have been developed that allow for the determination of enantiomeric excess without the need for pure standards, often by coupling chiral HPLC with chiroptical detectors like circular dichroism (CD) or optical rotation (OR) detectors. heraldopenaccess.usuma.es

Table 1: Key Aspects of Chiral HPLC for Enantiomeric Excess Determination

| Feature | Description | Reference |

| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | nih.gov |

| Detection | Commonly uses UV or fluorescence detectors. Chiroptical detectors (CD, OR) can also be used. | heraldopenaccess.usuma.es |

| Quantification | Based on the relative peak areas of the separated enantiomers. | wikipedia.org |

| Importance | Crucial for assessing the success of asymmetric synthesis and ensuring the purity of chiral compounds. | wikipedia.orgheraldopenaccess.us |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Diastereomeric Purity Assessment (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the structural elucidation of organic molecules, including this compound. digitaloceanspaces.comnanoqam.ca By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. digitaloceanspaces.comknockhardy.org.uk

¹H-NMR and ¹³C-NMR: One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of a compound. ¹H-NMR provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). digitaloceanspaces.comknockhardy.org.uk ¹³C-NMR provides information about the number and types of carbon atoms in the molecule. digitaloceanspaces.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further insight into the molecular structure by showing correlations between different nuclei. COSY reveals proton-proton couplings, helping to establish the connectivity of protons in a spin system. HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹H and ¹³C signals.

In the context of this compound, NMR is also crucial for assessing diastereomeric purity when the compound is derivatized with a chiral agent. The resulting diastereomers will have distinct NMR spectra, allowing for their quantification.

Table 2: Representative NMR Data for Phenyl-ethanamine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | ||||

| 7.40 – 7.15 | m | Ar-H | ||

| 3.80 | d | 11.5 | Ph₂C-CH H-NH- | |

| 3.47 | d | 11.5 | Ph₂C-CH H-NH- | |

| 3.34 | br s | -NH - | ||

| 3.24 – 3.15 | m | -CH₂-CH (Et)-NH- | ||

| 2.77 | dd | 9.6, 12.6 | Ph₂C-CHH -CH(Et)-NH- | |

| 2.10 | dd | 9.6, 12.7 | Ph₂C-CH H-CH(Et)-NH- | |

| 1.70 – 1.49 | m | -CH-CH₂ -CH₃ | ||

| 0.97 | t | 7.4 | -CH₂-CH₃ | |

| ¹³C NMR | ||||

| 148.2, 147.4 | C -Ar | |||

| 129.5, 129.4, 128.0, 127.9, 127.2 | C H-Ar | |||

| 60.7 | Ph₂C -CHH-NH- | |||

| 58.0 | -CH₂-C H(Et)-NH- | |||

| 57.4 | Ph₂C-C HH-NH- | |||

| 45.7 | -C H₂-CH(Et)-NH- | |||

| 30.5 | -CH-C H₂-CH₃ | |||

| 12.6 | -CH₂-C H₃ | |||

| Note: This data is for a related diphenyl-ethylamine derivative and serves as an illustrative example of the type of information obtained from NMR spectroscopy. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govmasterorganicchemistry.com The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. nih.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups:

N-H Stretching: The primary amine group (-NH₂) will show one or two bands in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.org Primary amines typically display two bands due to symmetric and asymmetric stretching vibrations. libretexts.orgpressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and ethanamine fragments are observed just below 3000 cm⁻¹. pressbooks.pub

C=C Stretching: The aromatic ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretching: The ether linkage (Ar-O-CH₂) will produce a strong absorption band in the 1260-1000 cm⁻¹ range.

N-H Bending: The N-H bending vibration of the primary amine is typically found around 1650-1580 cm⁻¹. docbrown.info

C-N Stretching: The C-N stretching vibration of the amine group appears in the 1220-1020 cm⁻¹ region. docbrown.info

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Primary Amine | N-H Stretch | 3300 - 3500 | libretexts.orglibretexts.org |

| Primary Amine | N-H Bend | 1580 - 1650 | docbrown.info |

| Aromatic Ring | C-H Stretch | > 3000 | pressbooks.pub |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | pressbooks.pub |

| Alkyl Groups | C-H Stretch | < 3000 | pressbooks.pub |

| Ether | C-O Stretch | 1000 - 1260 | |

| Aliphatic Amine | C-N Stretch | 1020 - 1220 | docbrown.info |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov For this compound, MS provides crucial information for its identification and characterization.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their m/z values. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern, which is the collection of fragment ions produced, provides valuable clues about the molecule's structure.

For this compound, characteristic fragmentation would likely involve the cleavage of bonds adjacent to the nitrogen atom and the aromatic ring. For instance, the loss of a methyl group (CH₃) or an ethyl group (C₂H₅) from the amine side chain, or cleavage of the bond between the benzylic carbon and the aromatic ring are plausible fragmentation pathways. The NIST WebBook provides mass spectral data for the related compound 1-(4-ethoxyphenyl)ethanone, which shows a molecular ion at m/z 164 and a prominent fragment at m/z 149, corresponding to the loss of a methyl group. nist.gov

Table 4: Mass Spectrometry Data for a Related Compound: 1-(4-ethoxyphenyl)ethanone

| m/z | Interpretation | Reference |

| 164 | Molecular Ion [M]⁺ | nist.gov |

| 149 | [M - CH₃]⁺ | nist.gov |

| 135 | [M - C₂H₅]⁺ or [M - COCH₃]⁺ | |

| 121 | [M - C₂H₅O]⁺ | |

| 93 | [C₆H₅O]⁺ | |

| Data for 1-(4-ethoxyphenyl)ethanone from NIST WebBook. nist.gov |

X-Ray Crystallography for Absolute Configuration Determination of this compound Derivatives and Salts

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netnih.gov This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. researchgate.net By analyzing the diffraction pattern, a detailed electron density map of the molecule can be generated, revealing the precise positions of all atoms in space.

For chiral molecules like this compound, determining the absolute configuration (the actual spatial arrangement of its atoms) is crucial. While X-ray crystallography of the amine itself might be challenging if it is a liquid or does not form suitable crystals, this can be overcome by preparing crystalline derivatives or salts. researchgate.net For example, reacting the amine with a chiral acid can form a diastereomeric salt that is more likely to crystallize. The absolute configuration of the entire salt, and thus the amine portion, can then be determined. researchgate.net

The determination of absolute configuration using X-ray crystallography often involves the use of anomalous dispersion, also known as the Bijvoet method. researchgate.net This effect, which is more pronounced for heavier atoms, allows for the differentiation between a chiral molecule and its mirror image.

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution of a chiral compound, the plane of polarization is rotated. wikipedia.org The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used.

The specific rotation, [α], is a standardized measure of this property. For a pure enantiomer, the specific rotation has a specific value. Its mirror image will rotate light by the same amount but in the opposite direction. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and does not rotate plane-polarized light. wikipedia.org

Optical rotation measurements can be used to assess the chiral purity of a sample of this compound. By comparing the observed optical rotation of a sample to the known specific rotation of the pure enantiomer, the optical purity can be determined. In many cases, optical purity is considered equivalent to enantiomeric excess. wikipedia.org However, it is important to note that this relationship can sometimes be non-linear.

Theoretical and Computational Chemistry Studies of R 1 4 Ethoxyphenyl Ethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties for (R)-1-(4-Ethoxyphenyl)ethanamine.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles. Due to the presence of flexible single bonds, the molecule can exist in various conformations. Conformational analysis is crucial to identify the lowest energy conformer, which is the most populated at thermal equilibrium.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Aromatic Amine (Data is for illustrative purposes and not specific to this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.46 | ||

| C-C (ethyl) | 1.53 | ||

| C-O | 1.37 | ||

| C-N-H | 110.5 | ||

| C-C-N | 111.2 | ||

| C-O-C | 118.0 | ||

| C-C-N-H | 60.5 | ||

| C-C-O-C | 179.8 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide valuable information about the distribution of electrons within this compound.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring and the nitrogen atom of the amine group, while the LUMO would be distributed over the aromatic ring.

Mulliken charge distribution analysis provides insight into the partial charges on each atom in the molecule. This information helps to identify electrophilic and nucleophilic sites. In this compound, the nitrogen atom is expected to carry a negative partial charge, making it a nucleophilic center, while the hydrogen atoms of the amine group would have positive partial charges. The carbon atom attached to the nitrogen would also be a site susceptible to nucleophilic attack. This charge distribution is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.net

Table 2: Illustrative Electronic Properties for a Related Aromatic Amine (Data is for illustrative purposes and not specific to this compound)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.2 |

| HOMO-LUMO Gap | 5.6 |

Vibrational Frequency Analysis and Simulation of Spectroscopic Data (IR, Raman, NMR Chemical Shifts)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, specific peaks in the experimental spectra can be assigned to particular bond stretching, bending, or torsional motions within the molecule. This aids in the structural characterization of this compound. For instance, the characteristic N-H stretching frequencies of the primary amine group, the C-H stretches of the aromatic ring and the ethyl group, and the C-O stretching of the ether linkage can be precisely assigned. nih.gov

Furthermore, computational methods can simulate Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be predicted. Comparing these theoretical spectra with experimental data provides a powerful tool for structure verification. nih.gov

Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions

While DFT calculations are excellent for studying single molecules in the gas phase, the behavior of this compound in a solution can be significantly different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are employed to study these effects. nih.govchemrxiv.orgchemrxiv.orgdntb.gov.ua

In an MD simulation, the motion of the solute molecule and a large number of solvent molecules are simulated over time by solving Newton's equations of motion. This allows for the investigation of how the solvent influences the conformation of this compound and how the solute, in turn, structures the surrounding solvent molecules. For example, in a polar solvent like water, hydrogen bonds would form between the amine group of the solute and the water molecules. MD simulations can provide detailed information about the strength, lifetime, and geometry of these hydrogen bonds. This is crucial for understanding the solubility and reactivity of the compound in different media.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, the entire reaction pathway can be mapped out. researchgate.net

For instance, in a reaction where the amine group acts as a nucleophile, quantum chemical calculations can determine the activation energy barrier for the reaction. This is achieved by locating the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry and electronic structure of the transition state provide critical insights into the factors that control the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified.

Computational Prediction of Stereoselectivity and Enantiomeric Excess

Given that the molecule of interest is chiral, computational methods can be employed to predict the stereoselectivity of reactions that produce or involve this compound. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in excess over the other.

By modeling the transition states leading to the different stereoisomeric products, their relative energies can be calculated. According to transition state theory, the difference in the free energies of the diastereomeric transition states determines the enantiomeric excess (ee) of the reaction. Computational models, sometimes in combination with molecular mechanics (Q2MM), can screen different catalysts or reaction conditions to predict which will give the highest stereoselectivity, thus guiding experimental efforts. nih.gov This predictive capability is a powerful tool in the rational design of stereoselective syntheses.

Applications in Chiral Recognition and Molecular Imprinting (e.g., Molecularly Imprinted Polymers)

Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. Molecular imprinting is a technique used to create synthetic polymers, known as molecularly imprinted polymers (MIPs), with tailor-made binding sites for a specific target molecule (the template). nih.govresearchgate.net When a chiral molecule like this compound is used as a template, the resulting MIP can exhibit enantioselective recognition, making it a valuable tool for chiral separations and sensing. researchgate.netacs.org

The development of MIPs for chiral amines involves the polymerization of functional monomers and a cross-linker in the presence of the chiral template. mdpi.comnih.gov The functional monomers arrange themselves around the template molecule through non-covalent interactions. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template molecule. acs.orgnih.gov These cavities can then selectively rebind the template enantiomer over its counterpart.

Detailed Research Findings:

While specific research focusing exclusively on this compound in computational studies for MIP design is not extensively documented in publicly available literature, we can infer the principles and expected outcomes from studies on structurally similar chiral amines, such as 1-phenylethylamine (B125046) derivatives. researchgate.netmdpi.com

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics simulations, are employed to model the pre-polymerization complex between the template, this compound, and various functional monomers. These studies aim to identify the most suitable functional monomer that will lead to the highest degree of chiral recognition in the resulting MIP.

The primary interactions driving the formation of the template-monomer complex are typically hydrogen bonds. In the case of this compound, the primary amine group (-NH2) can act as a hydrogen bond donor, while the ethoxy group (-OCH2CH3) can act as a hydrogen bond acceptor.

Interactive Data Table: Theoretical Binding Energies of this compound with Functional Monomers

The following table presents hypothetical, yet representative, binding energy data calculated using DFT for the interaction between this compound and common functional monomers used in MIP synthesis. A more negative binding energy indicates a more stable complex, suggesting a better fit for creating selective recognition sites.

| Functional Monomer | Key Interaction Type | Calculated Binding Energy (kcal/mol) |

| Methacrylic Acid (MAA) | Hydrogen Bonding (Amine-Carboxyl) | -8.5 |

| Trifluoromethacrylic Acid (TFMAA) | Stronger Hydrogen Bonding | -10.2 |

| 4-Vinylpyridine | Hydrogen Bonding (Amine-Pyridine N) | -6.8 |

| Acrylamide | Hydrogen Bonding (Amine-Amide) | -7.1 |

Note: The data in this table is illustrative and based on typical binding energies observed for similar systems. Actual experimental or more detailed computational results may vary.

From this theoretical data, Trifluoromethacrylic Acid (TFMAA) would be predicted to be a superior functional monomer for imprinting this compound due to the stronger hydrogen bonding interactions, leading to a more stable pre-polymerization complex and likely a more selective MIP.

Molecularly Imprinted Polymer Synthesis and Recognition:

The synthesis of a molecularly imprinted polymer for this compound would typically involve the following steps:

Complex Formation: The template, this compound, is dissolved in a suitable porogen along with a selected functional monomer (e.g., Methacrylic Acid).

Polymerization: A cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), and a radical initiator are added to the mixture, which is then polymerized, often using thermal or UV initiation. researchgate.netmdpi.com

Template Removal: The polymer is ground into particles, and the template molecule is extracted using a solvent system, such as a mixture of methanol (B129727) and acetic acid. nih.gov

The resulting MIP particles possess cavities that preferentially bind this compound. The selectivity of these MIPs can be quantified by comparing their binding capacity for the (R)-enantiomer versus the (S)-enantiomer.

Interactive Data Table: Chiral Separation Performance of a Hypothetical MIP for this compound

This table illustrates the expected performance of a MIP designed for the chiral separation of this compound. The separation factor (α) is a measure of the ability of the MIP to distinguish between the two enantiomers.

| Enantiomer | Binding Capacity (µmol/g) | Separation Factor (α) |

| This compound | 45.2 | 2.8 |

| (S)-1-(4-Ethoxyphenyl)ethanamine | 16.1 |

Note: This data is representative of typical results obtained for chiral separations using MIPs and is for illustrative purposes.

A separation factor greater than 1 indicates that the MIP is selective for the (R)-enantiomer. The value of 2.8 suggests a good level of chiral recognition, making such a material suitable for applications in chiral chromatography or as a recognition element in a chemical sensor. nih.gov The higher binding capacity for the (R)-enantiomer confirms the successful imprinting of the polymer. The successful application of MIPs has been demonstrated for the separation of various chiral drugs and biomolecules. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for R 1 4 Ethoxyphenyl Ethanamine Research

Development of Novel and More Efficient Enantioselective Synthetic Routes

The demand for enantiomerically pure amines has spurred the development of innovative and efficient synthetic strategies, moving beyond traditional methods. nih.gov A significant future direction lies in the advancement of biocatalytic routes, which offer high enantioselectivity and operate under mild conditions. bohrium.comnih.gov

Biocatalytic Approaches: Enzymes such as transaminases (ATAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are at the forefront of green chiral amine synthesis. nih.govmdpi.com

Transaminases (ATAs): These enzymes can synthesize chiral amines with excellent enantioselectivity by transferring an amino group from a donor molecule to a prochiral ketone. bohrium.comrsc.orgrsc.org Research is focused on discovering and engineering novel ATAs with broader substrate scopes and enhanced stability for industrial applications. acs.org The use of ATAs can offer significant advantages in atom economy and efficiency compared to conventional reductive amination. rsc.org

Redox Biocatalysis: Oxidoreductase enzymes, including engineered Amine Dehydrogenases (AmDHs) and Imine Reductases (IREDs), are gaining traction for industrial amine production. nih.gov These enzymes, often used in enzymatic cascades, can produce enantiopure amines from alcohols or ketones with high efficiency. acs.orgrsc.org

Future work will likely involve the creation of whole-cell biocatalysts that co-express the necessary enzymes and cofactors, simplifying the process and improving economic viability. rsc.org

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation remains a powerful tool for synthesizing chiral amines. nih.govnih.govacs.orgacs.org Ongoing research aims to develop novel chiral ligands and metal complexes that exhibit higher activity and selectivity for the synthesis of amines like (R)-1-(4-Ethoxyphenyl)ethanamine from their corresponding imine precursors. nih.govacs.org

| Synthetic Approach | Key Catalyst/Enzyme | Advantages | Future Research Focus |

| Biocatalysis | Transaminases (ATAs) | High enantioselectivity, Mild conditions, Good atom economy bohrium.comrsc.org | Enzyme discovery and engineering, Broader substrate scope, Enhanced stability acs.org |

| Amine Dehydrogenases (AmDHs) | Use of alcohols as starting materials, High stereoselectivity rsc.org | Development of multi-enzyme whole-cell systems, Cofactor regeneration rsc.org | |

| Imine Reductases (IREDs) | Complements transition metal catalysis for reductive amination mdpi.com | Discovery of novel IREDs, Application in enzymatic cascades | |

| Asymmetric Catalysis | Transition Metal Complexes | High efficiency, Broad applicability nih.govacs.org | Design of novel chiral ligands, Use of earth-abundant metals |

Exploration of New Applications in Asymmetric Organocatalysis

Chiral primary amines are recognized as powerful organocatalysts, capable of promoting a wide range of enantioselective transformations. bohrium.comrsc.orgrsc.org this compound, as a primary amine, has significant potential for development as a versatile organocatalyst. This research avenue moves beyond its role as a synthetic building block to that of a reaction facilitator.

Primary amine catalysts can activate substrates through the formation of enamine or iminium ion intermediates. bohrium.com This activation mode is central to many classic organocatalytic reactions. Future research will likely explore the application of this compound and its derivatives in:

Asymmetric Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental C-C bond-forming reaction. beilstein-journals.org

Mannich Reactions: Facilitating the three-component reaction between an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds. rsc.org

Aldol Reactions: Promoting the enantioselective reaction between aldehydes or ketones to form β-hydroxy carbonyl compounds. rsc.org

The development of bifunctional catalysts, where the primary amine of this compound is combined with another functional group (e.g., a thiourea or squaramide), could lead to catalysts with enhanced activity and selectivity by allowing for simultaneous activation of both the nucleophile and electrophile through non-covalent interactions like hydrogen bonding. mdpi.com

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes into continuous flow systems is a major trend in modern chemistry, offering improved safety, efficiency, and scalability over traditional batch processes. bohrium.com The synthesis of chiral amines, including this compound, is particularly well-suited for this technology.

Future research will focus on combining the highly selective nature of biocatalysis with the process advantages of flow chemistry. bohrium.comrsc.org Immobilizing enzymes, such as transaminases, or whole cells onto solid supports allows for their use in packed-bed reactors. nih.govacs.org This setup enables continuous production where reactants flow through the reactor and the product is collected downstream, simplifying purification and allowing for catalyst reuse. bohrium.comnih.gov

Key Advantages of Flow Synthesis for Chiral Amines:

Enhanced Productivity: Continuous operation leads to higher output over time compared to batch reactors. bohrium.com

Improved Safety: Small reactor volumes minimize the risks associated with handling hazardous reagents or exothermic reactions.

Process Control: Precise control over parameters like temperature, pressure, and residence time leads to better consistency and yield. nih.gov

Scalability: Scaling up production is more straightforward than in batch processes. bohrium.com

Automated platforms can be used to rapidly screen reaction conditions and optimize processes, accelerating the development of efficient and robust synthetic methods for this compound.

Advanced Computational Modeling for Rational Design of Derivatives and Reaction Pathways

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new catalysts and synthetic routes. chiralpedia.com For this compound, computational modeling offers several promising research avenues.

Catalyst Design: Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to design novel derivatives of this compound for use as organocatalysts. chiralpedia.comacs.org By modeling the transition states of catalyzed reactions, researchers can predict which structural modifications will lead to higher enantioselectivity and reactivity. acs.orgnih.gov This in silico approach reduces the need for extensive trial-and-error experimentation. acs.org

Predicting Reaction Outcomes: Computational models can provide deep mechanistic insights into reaction pathways, helping to rationalize observed stereoselectivities. chiralpedia.com This understanding is crucial for optimizing existing reactions and designing new, more efficient transformations.

Machine Learning and Data-Driven Design: The integration of machine learning (ML) with computational chemistry is a rapidly emerging area. chiralpedia.com By training ML models on large datasets of reaction outcomes, it is possible to predict the success of a given catalyst-substrate pairing. chemrxiv.org This data-driven approach can guide the design of experiments and expedite the discovery of optimal conditions for the synthesis and application of this compound and its derivatives. chemrxiv.orgresearchgate.net

Role in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding synthetic chemistry research, aiming to reduce waste, minimize energy consumption, and use renewable resources. yale.eduacs.orgepa.gov this compound research is well-positioned to contribute to these initiatives.

Future efforts will focus on:

Atom Economy: Developing synthetic methods, such as biocatalytic amination, that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. rsc.orgacs.org

Use of Renewable Feedstocks: Exploring routes to synthesize the aromatic core of the molecule from biomass-derived sources rather than petroleum-based feedstocks. epa.gov

Catalysis over Stoichiometric Reagents: Emphasizing the development of catalytic methods (biocatalysis, organocatalysis, transition-metal catalysis) which use small amounts of a catalyst to perform a reaction many times, in contrast to stoichiometric reagents that are consumed in the reaction. yale.eduepa.gov

Safer Solvents: Investigating the use of greener solvents or solvent-free conditions for both the synthesis and application of the compound. acs.org

By incorporating these principles, the lifecycle of this compound can be made more environmentally sustainable. The use of green metrics toolkits will be essential for evaluating and comparing the "greenness" of different synthetic pathways. rsc.org

Investigation of its Potential as a Versatile Chiral Resolving Agent for Other Compounds

Classical resolution, the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent, remains a widely used method in both laboratory and industrial settings. Chiral amines like 1-phenylethylamine (B125046) are effective resolving agents for acidic compounds. Given its structural similarity, this compound holds significant potential as a versatile chiral resolving agent.

Future research in this area will involve:

Systematic Screening: Testing the efficacy of this compound in resolving a broad range of racemic acids and other compounds through the formation of diastereomeric salts.

Predictive Modeling: A major challenge in chiral resolution is the empirical, trial-and-error approach often used to find a suitable resolving agent. An exciting future direction is the use of machine learning and computational models to predict the most effective resolving agent for a given racemate. researchgate.netnih.gov By developing predictive models based on molecular descriptors, the selection process can be significantly accelerated, reducing experimental effort and material waste. nih.govnih.gov

The development of this compound as a broadly applicable resolving agent, coupled with predictive selection tools, would represent a significant advancement in the field of chiral separations.

Q & A

Q. What are the most reliable synthetic routes for producing enantiomerically pure (R)-1-(4-Ethoxyphenyl)ethanamine?

Methodological Answer: Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example:

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization (common for amines) .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of imine precursors. Monitor enantiomeric excess (ee) via chiral GC or HPLC using columns like Chiralpak IA or IB .

Key Validation : Confirm enantiopurity with polarimetry and corroborate via H NMR with chiral shift reagents (e.g., Eu(hfc)) .

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- Handling : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use local exhaust ventilation to limit inhalation exposure .

- Storage : Store at 2–8°C in amber glass containers under inert gas (argon/nitrogen) to prevent oxidation. Stability tests via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) are recommended .

- Waste Disposal : Neutralize amine residues with dilute HCl (1 M) before transferring to halogenated waste containers .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- LC-MS : Use reversed-phase LC-QTOF-MS (e.g., Agilent 6545) with electrospray ionization (ESI+) for molecular ion confirmation (exact mass: 179.1312 g/mol) and impurity profiling .

- NMR : Acquire C and DEPT-135 spectra to resolve the ethoxyphenyl and ethylamine moieties. Compare chemical shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)) .

- Chiral Purity : Validate via chiral HPLC (e.g., Daicel Chiralpak AD-H column, hexane:isopropanol 90:10, 1 mL/min flow rate) .

Advanced Research Questions

Q. How can researchers optimize chiral resolution methods for scalability?

Methodological Answer:

- Kinetic Resolution : Screen enzymatic catalysts (e.g., Candida antarctica lipase B) for transesterification of racemic precursors. Optimize reaction temperature (30–50°C) and solvent polarity (e.g., tert-butyl methyl ether) to enhance ee >99% .

- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to identify optimal solvents (e.g., ethanol/water mixtures) for diastereomeric salt crystallization. Monitor crystal morphology via SEM .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR to track ee in real-time during continuous flow synthesis .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from receptor-binding assays (e.g., μ-opioid or serotonin receptors) and apply multivariate regression to identify confounding variables (e.g., solvent polarity in assay buffers) .

- Structural Dynamics : Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to assess enantiomer-specific binding modes. Cross-validate with X-ray crystallography (SHELX-97 for small molecules) .